3-Bromo-5-(p-tolylthio)pyridine
Description
Properties
Molecular Formula |
C12H10BrNS |
|---|---|
Molecular Weight |
280.19 g/mol |
IUPAC Name |
3-bromo-5-(4-methylphenyl)sulfanylpyridine |
InChI |
InChI=1S/C12H10BrNS/c1-9-2-4-11(5-3-9)15-12-6-10(13)7-14-8-12/h2-8H,1H3 |
InChI Key |
AWZSBWKISXPDEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=CC(=CN=C2)Br |
Origin of Product |
United States |
Preparation Methods
Direct Bromination of Pyridine
A patented method describes the bromination of pyridine using hydrobromic acid (HBr) and water under temperature-controlled conditions to yield 3-bromopyridine with high purity and yield:
| Step | Reagents & Conditions | Temperature (°C) | Time (h) | Yield (g) | Purity (GC %) |
|---|---|---|---|---|---|
| 1 | Pyridine + 40% HBr dropwise in water | 20-30 | - | - | - |
| 2 | Heat to 85-120, add 30% H2O2 dropwise | 85-120 | 10-24 | 31-87 | 85-98 |
| 3 | pH adjustment to 8 with 3N NaOH | <10 (cooling) | - | - | - |
| 4 | Extraction with solvents (ethyl acetate, toluene, methylene chloride) | Ambient | - | - | - |
| 5 | Concentration under reduced pressure | - | - | - | - |
This method yields 3-bromopyridine in 85-98% purity with yields ranging from 31 g to 87 g depending on scale and conditions. The process is cost-effective, avoids high pressure, and is suitable for commercial application.
The key step after obtaining 3-bromopyridine is the introduction of the p-tolylthio group at the 5-position of the pyridine ring. This is typically achieved through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura Type)
A well-documented approach involves the Suzuki-Miyaura cross-coupling reaction employing 3-bromo-5-halopyridine derivatives and p-tolylboronic acid or related organoboron compounds in the presence of palladium catalysts:
- Reagents: 3-bromopyridine derivative, p-tolylboronic acid, potassium carbonate (K2CO3), triphenylphosphine, Pd catalyst supported on PS-PEG resin
- Solvent: Toluene
- Temperature: 105 °C
- Time: 24 hours
- Yield: Approximately 89% chromatographic purity
This method offers high selectivity and yield for the formation of 3-bromo-5-(p-tolyl)pyridine, which can be further functionalized to the thioether by sulfur incorporation.
Thioether Formation via Nucleophilic Substitution
The introduction of the p-tolylthio group (–S–C6H4–CH3) can be accomplished by reaction of 3-bromo-5-halopyridine with p-tolylthiol or its anion under basic conditions:
- Typical Conditions: Base such as potassium carbonate or sodium hydride to deprotonate p-tolylthiol
- Solvent: Polar aprotic solvents like DMF or DMSO
- Temperature: Elevated temperatures (80-120 °C)
- Mechanism: Nucleophilic aromatic substitution (SNAr) at the 5-position, facilitated by the electron-withdrawing bromine substituent at the 3-position enhancing pyridine ring reactivity
Though specific yields for this step are less frequently reported, such methods are standard in heteroaryl thioether synthesis.
Integrated Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Product | Yield/Notes |
|---|---|---|---|---|
| 1 | Bromination of Pyridine | Pyridine + 40% HBr, H2O2, heat 85-120 °C | 3-Bromopyridine | 85-98% purity, 31-87 g yield |
| 2 | Suzuki-Miyaura Coupling | 3-Bromopyridine + p-tolylboronic acid, Pd catalyst, K2CO3, toluene, 105 °C, 24 h | 3-Bromo-5-(p-tolyl)pyridine | ~89% chromatographic purity |
| 3 | Nucleophilic Aromatic Substitution | 3-Bromo-5-halopyridine + p-tolylthiol, base, DMF, 80-120 °C | 3-Bromo-5-(p-tolylthio)pyridine | Typical for thioether formation |
Research Findings and Notes
- The bromination step is critical and benefits from controlled temperature and gradual addition of reagents to maximize regioselectivity and yield of 3-bromopyridine.
- The Suzuki coupling is a robust method for arylation of pyridine rings, providing functional handles for further modification.
- Thioether formation by nucleophilic substitution is facilitated by the electron-deficient pyridine ring and the presence of bromine, which activates the 5-position towards nucleophilic attack.
- Alternative methods involving direct C–H functionalization or metal-catalyzed thiolation may be explored but are less commonly reported for this specific compound.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-[(4-methylphenyl)thio]pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the bromine atom or to modify the thioether group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or potassium tert-butoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane or acetonitrile.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
Nucleophilic Substitution: Products such as 3-azido-5-[(4-methylphenyl)thio]pyridine or 3-thio-5-[(4-methylphenyl)thio]pyridine.
Oxidation: Products such as 3-Bromo-5-[(4-methylphenyl)sulfinyl]pyridine or 3-Bromo-5-[(4-methylphenyl)sulfonyl]pyridine.
Reduction: Products such as 3-Hydro-5-[(4-methylphenyl)thio]pyridine.
Scientific Research Applications
3-Bromo-5-[(4-methylphenyl)thio]pyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It can serve as a probe or ligand in studies involving biological systems and molecular interactions.
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-Bromo-5-[(4-methylphenyl)thio]pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thioether and bromine substituents can influence the compound’s binding affinity and specificity towards these targets. The exact molecular pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Physicochemical Properties
Key Compounds Compared :
- 3-Bromo-5-(2,5-Difluorophenyl)pyridine (): Features a 2,5-difluorophenyl group.
- 5-Bromo-3-(p-tolylethynyl)-1H-pyrrolo[2,3-b]pyridine (): Contains a p-tolylethynyl substituent.
- 3-Bromo-5-(4-fluorophenoxy)pyridine (): Includes a 4-fluorophenoxy group.
- 3-Bromo-5-Methoxypyridine (): Substituted with a methoxy group.
Table 1: Substituent Comparison
Key Observations :
Key Observations :
- Palladium-catalyzed couplings (e.g., Suzuki, Sonogashira) generally yield >60% for bromopyridines, whereas nucleophilic substitutions may vary widely depending on leaving group reactivity .
Spectroscopic and Structural Features
NMR Data Comparison :
Structural Insights :
- X-ray diffraction (XRD) studies of 3-Bromo-5-(2,5-Difluorophenyl)pyridine reveal a planar pyridine ring with dihedral angles <10° between substituents, promoting conjugation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
